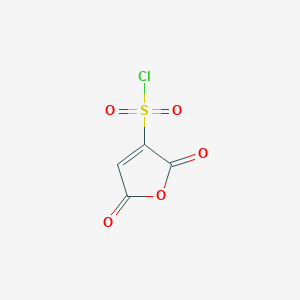

2,5-Dioxo-2,5-dihydrofuran-3-sulfonyl chloride

Description

2,5-Dioxo-2,5-dihydrofuran-3-sulfonyl chloride is a highly reactive sulfonyl chloride derivative of the 2,5-dihydrofuran scaffold. The compound features a fused diketone (2,5-dioxo) system and a sulfonyl chloride group at position 3, conferring unique electrophilic and electron-withdrawing properties.

Properties

IUPAC Name |

2,5-dioxofuran-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HClO5S/c5-11(8,9)2-1-3(6)10-4(2)7/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFAWKMHHCNMGLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)OC1=O)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HClO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,5-Dioxo-2,5-dihydrofuran-3-sulfonyl chloride typically involves the reaction of 2,5-dioxo-2,5-dihydrofuran with chlorosulfonic acid under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,5-Dioxo-2,5-dihydrofuran-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

Oxidation and Reduction: It can participate in redox reactions under specific conditions.

Hydrolysis: It can hydrolyze in the presence of water to form sulfonic acid derivatives.

Common reagents used in these reactions include bases, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Reactivity

2,5-Dioxo-2,5-dihydrofuran-3-sulfonyl chloride can be synthesized through various methods involving the reaction of suitable precursors under controlled conditions. Its reactivity primarily stems from the sulfonyl chloride functional group, which can undergo nucleophilic substitution reactions, making it an excellent electrophile in organic synthesis.

Applications in Medicinal Chemistry

- Anticonvulsant Activity : Research indicates that derivatives of 2,5-dioxo-2,5-dihydrofuran-3-sulfonyl chloride exhibit anticonvulsant properties. For instance, compounds synthesized from this precursor were tested against pentylenetetrazole-induced seizures in animal models, demonstrating significant protective effects compared to standard treatments like sodium valproate .

- Synthesis of Bioactive Molecules : The compound serves as a versatile building block for synthesizing various bioactive molecules. It has been utilized in the preparation of novel thiazole and thienyl derivatives that show promising pharmacological activities .

- Pharmaceutical Intermediates : As an intermediate in pharmaceutical synthesis, it plays a crucial role in developing drugs targeting various diseases. The sulfonyl group enhances the solubility and bioavailability of the resulting compounds .

Data Table: Summary of Applications

Case Studies

- Anticonvulsant Derivatives : A study involved synthesizing a series of compounds from 2,5-dioxo-2,5-dihydrofuran-3-sulfonyl chloride, which were screened for anticonvulsant activity. Among these, one derivative showed a protective index significantly higher than standard medications .

- Novel Drug Development : In another case study, researchers utilized this compound to create new thiazole derivatives that exhibited potent activity against specific cancer cell lines. The sulfonyl chloride moiety was crucial for enhancing the interaction with biological targets .

Mechanism of Action

The mechanism of action of 2,5-Dioxo-2,5-dihydrofuran-3-sulfonyl chloride involves its reactivity with nucleophiles and other reactive species. It can form covalent bonds with target molecules, leading to the formation of sulfonamide or sulfonic acid derivatives. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

*Molecular weights calculated based on empirical formulas.

†Estimated using standard atomic masses.

Key Observations:

- Electron-Withdrawing Effects : The sulfonyl chloride group in the target compound enhances electrophilicity compared to bromine or phenyl substituents in 3,4-dibromo-tetraphenyldihydrofuran. This makes it more reactive in substitution reactions.

- Biological Activity : While 2-carboxymethyl-3-N-hexyl-maleic anhydride exhibits cytotoxicity , the sulfonyl chloride’s reactivity likely limits direct biological use but enhances its utility as a synthetic intermediate.

- Crystal Engineering : Bromine substituents in 3,4-dibromo-tetraphenyldihydrofuran facilitate halogen bonding and dense crystal packing , whereas the sulfonyl chloride group may prioritize solubility in polar solvents.

Biological Activity

2,5-Dioxo-2,5-dihydrofuran-3-sulfonyl chloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure features a dioxo-dihydrofuran core with a sulfonyl chloride group, which contributes to its reactivity and potential interactions with biological targets. This structural motif is significant as it can influence the compound's pharmacological properties.

1. Anticancer Activity

Research indicates that derivatives of 2,5-dioxo-2,5-dihydrofuran-3-sulfonyl chloride exhibit cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity in HeLa Cells : Studies have shown that compounds derived from this scaffold can induce apoptosis in HeLa cells, with IC50 values reported in the range of 5.99 μM .

- Mechanisms of Action : The anticancer effects are often attributed to the inhibition of critical pathways such as NF-kB signaling and caspase activation .

2. Antimicrobial Activity

The compound has also demonstrated antimicrobial properties:

- Inhibition of Bacterial Growth : It has shown effectiveness against several bacterial strains, potentially through mechanisms involving oxidative stress and disruption of bacterial cell membranes .

3. Enzyme Inhibition

Enzymatic assays have revealed that 2,5-Dioxo-2,5-dihydrofuran-3-sulfonyl chloride can inhibit various enzymes involved in disease processes:

- Topoisomerase Inhibition : Some studies report that derivatives can inhibit topoisomerase enzymes, which are crucial for DNA replication and repair .

Data Tables

The following table summarizes key biological activities along with their respective IC50 values where applicable:

| Activity | Cell Line/Target | IC50 Value (μM) | Reference |

|---|---|---|---|

| Cytotoxicity | HeLa | 5.99 | |

| NF-kB Inhibition | Various | 10 | |

| Topoisomerase Inhibition | Topoisomerase II | 0.55 - 0.64 | |

| Antimicrobial Activity | E. coli | Not specified |

Case Study 1: Anticancer Properties

A study conducted on the anticancer properties of 2,5-Dioxo-2,5-dihydrofuran-3-sulfonyl chloride derivatives involved testing several analogs against various cancer cell lines. The results indicated significant cytotoxicity with specific analogs displaying superior activity compared to standard chemotherapeutics.

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, researchers evaluated the effect of the compound on topoisomerase II activity. The results demonstrated potent inhibition at nanomolar concentrations, suggesting a promising avenue for further development in cancer therapeutics.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2,5-dioxo-2,5-dihydrofuran-3-sulfonyl chloride, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves sulfonation of the dihydrofuran core using chlorosulfonic acid or sulfur trioxide under controlled anhydrous conditions. Optimization includes:

- Temperature control (0–5°C) to minimize side reactions like ring opening.

- Solvent selection (e.g., dichloromethane or chloroform) to enhance sulfonyl chloride stability.

- Purification via recrystallization or column chromatography to isolate the product from unreacted intermediates .

Q. What spectroscopic techniques are most effective for characterizing 2,5-dioxo-2,5-dihydrofuran-3-sulfonyl chloride, and how are key functional groups identified?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies the dihydrofuran ring protons (δ 5.5–6.5 ppm) and sulfonyl chloride resonance (δ ~3.8 ppm for SO₂Cl).

- IR : Strong absorption at 1360–1380 cm⁻¹ (S=O asymmetric stretch) and 1170–1190 cm⁻¹ (S=O symmetric stretch).

- XRD : Single-crystal X-ray diffraction confirms bond angles and dihedral angles, as demonstrated for structurally related dihydrofuran derivatives .

Q. What are the primary applications of this compound in organic synthesis, particularly in forming sulfonamide derivatives?

- Methodological Answer : The sulfonyl chloride group reacts with amines to form sulfonamides. Key steps:

- Use a two-phase system (water/dichloromethane) with a base (e.g., triethylamine) to neutralize HCl.

- Monitor reaction progress via TLC to avoid over-sulfonation.

- Purify products via acid-base extraction to remove unreacted starting materials .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Analyze the electrophilicity of the sulfonyl chloride group using Fukui indices.

- Docking Studies : Model interactions with biological nucleophiles (e.g., thiols in enzymes) to predict regioselectivity.

- Validate computational predictions with kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) .

Q. What strategies resolve contradictions between experimental data (e.g., NMR vs. XRD) in confirming the structure of derivatives synthesized from this compound?

- Methodological Answer :

- XRD Validation : Resolve ambiguous NMR signals (e.g., overlapping diastereotopic protons) by comparing experimental XRD bond lengths/angles with computational models.

- Dynamic NMR : Use variable-temperature NMR to detect conformational flexibility in solution that may mismatch solid-state XRD data.

- Cross-reference with IR and mass spectrometry to confirm functional group integrity .

Q. How does the electron-withdrawing effect of the sulfonyl chloride group influence the dihydrofuran ring’s reactivity in cycloaddition reactions?

- Methodological Answer :

- Kinetic Studies : Compare Diels-Alder reaction rates of sulfonyl chloride derivatives with non-sulfonated analogs.

- Hammett Analysis : Quantify electronic effects using substituent constants (σₚ values) to correlate reactivity with electron density changes.

- Computational NBO analysis to map electron distribution in the transition state .

Q. What are the challenges in analyzing the thermal stability of this compound under different storage conditions, and how can TGA-DSC studies inform handling protocols?

- Methodological Answer :

- TGA-DSC : Perform under inert atmosphere to detect decomposition temperatures (Td) and exothermic events.

- Moisture Sensitivity : Store under anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis.

- Compare stability with structurally similar sulfonyl chlorides (e.g., dansyl chloride) to establish degradation thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.